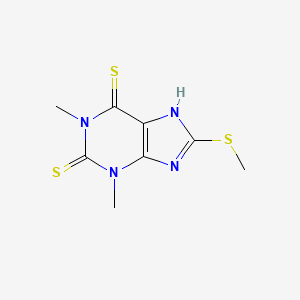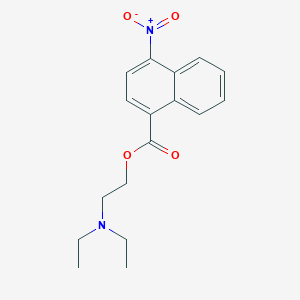
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a nitro group and a carboxylate ester linked to a diethylaminoethyl group. Its distinct structure makes it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate typically involves the esterification of 4-nitronaphthalene-1-carboxylic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: 2-(Diethylamino)ethyl 4-aminonaphthalene-1-carboxylate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the diethylaminoethyl group.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential pharmacological properties, including its use as a building block for drug development.
Mécanisme D'action
The mechanism by which 2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the diethylaminoethyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethyl 4-aminonaphthalene-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
2-(Diethylamino)ethyl 1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.
4-(Diethylamino)ethyl 1-naphthalenesulfonic acid: Contains a sulfonic acid group instead of a carboxylate ester, altering its solubility and reactivity.
Uniqueness
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
5449-73-0 |
|---|---|
Formule moléculaire |
C17H20N2O4 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-3-18(4-2)11-12-23-17(20)15-9-10-16(19(21)22)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3 |
Clé InChI |
IZKOATUGGHKSGF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


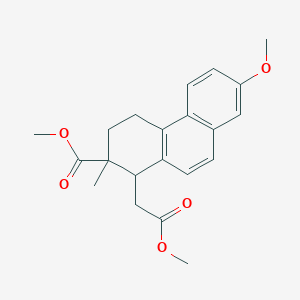
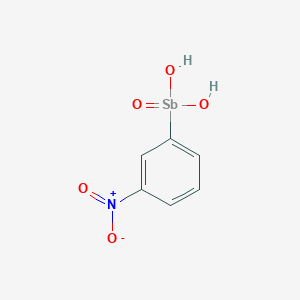

![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
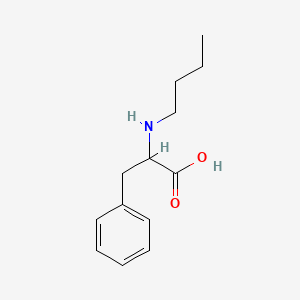

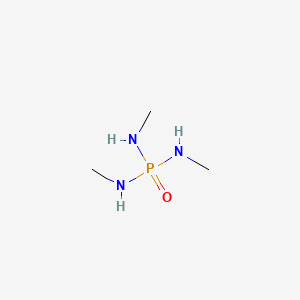
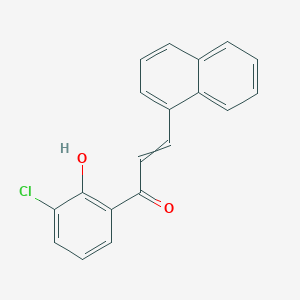

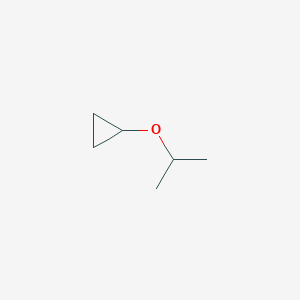
![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)

